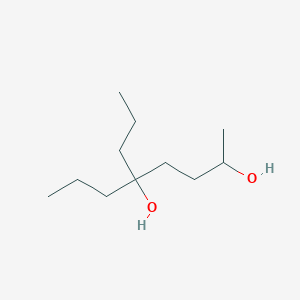
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a study reported the stepwise activation of 5,5′- (2,3-difluoro-1,4-phenylene)bis (2-bromothiophene) as a precursor to synthesize thiophene-based polymeric ribbons .Mecanismo De Acción
- Liu, L., Zou, H., Miao, X., Yip, H.-L., Deng, W., & Cao, Y. (2022). Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. Physical Chemistry Chemical Physics, 24(2), 1047–1054
- ChemicalBook. (n.d.). 1,4-Bis(4-pyridyl)-2-fluorobenzene (CAS 1429342-58-4) Chemical Properties, Melting Point, Boiling Point, Density, Molecular Formula, Molecular Weight, Toxicity, Structure, Customs Code, etc
- Chemsrc. (2024). (2,3-difluoro-1,4-phenylene)bis(trimethylsilane) (CAS No. 867366-94-7)
- ChemicalBook. (n.d.). 2,5-Difluoro-1,4-phenylene diboronic acid (CAS 1256358-83-4) Chemical Properties
- Europe PMC. (2014). Long-term air-stable n-channel organic thin-film transistors using 2,5-difluoro-1,4-phenylene-bis {2-[4-(trifluoromethyl)phenyl]acrylonitrile}
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is its high reactivity, which makes it suitable for a variety of reactions. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is relatively expensive and the reaction can be difficult to control.
Direcciones Futuras
There are a number of potential future directions for the use of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane). These include the development of new synthetic methods for the synthesis of a variety of organic compounds, the development of new materials based on the compound, and the exploration of its potential applications in the fields of biochemistry and medicine. In addition, further research could be conducted into its potential toxicity and mutagenic effects.
Métodos De Síntesis
The synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) involves the reaction of 1,4-difluorobenzene and methylsulfane in the presence of a catalyst. The reaction is typically carried out in a sealed tube at elevated temperatures and pressures. The reaction is typically carried out at a temperature of 180-200°C and a pressure of 1-2 bar. The reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of a variety of organic compounds, including heterocyclic compounds, aromatic compounds, and other organic compounds. In addition, the compound has been used in the synthesis of a variety of materials, including polymers and nanomaterials.
Propiedades
IUPAC Name |
2,3-difluoro-1,4-bis(methylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIWARSDWWWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)SC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)


![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)




